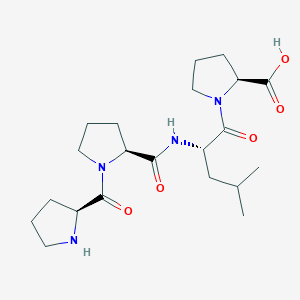
L-Prolyl-L-prolyl-L-leucyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-prolyl-L-leucyl-L-proline is a cyclic dipeptide compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. These compounds are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group. This compound is known for its stable conformation and bio-functional values, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Prolyl-L-prolyl-L-leucyl-L-proline can be synthesized through high-performance liquid chromatography (HPLC) techniques. The compound is often derived from bacterial sources such as Lactobacillus coryniformis. The HPLC detected concentration of the compound is typically around 135 ± 7.07 mg/mL, which exhibits significant antifungal activity .
Industrial Production Methods
Industrial production of this compound involves the fermentation of bacterial cultures followed by extraction and purification using HPLC. The process ensures a high yield of the compound with minimal impurities, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolyl-L-leucyl-L-proline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
Scientific Research Applications
L-Prolyl-L-prolyl-L-leucyl-L-proline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting the proliferation of certain fungi, such as Aspergillus flavus.
Medicine: Investigated for its potential antifungal properties and its ability to inhibit the production of mycotoxins.
Industry: Utilized as a bioprotectant in food preservation to prevent fungal spoilage.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolyl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins such as FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase. These interactions inhibit the growth and proliferation of fungi, making it an effective antifungal agent .
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): Another cyclic dipeptide with similar antifungal properties.
Cyclo(L-Prolyl-L-Leucyl): Known for its inhibitory effects on aflatoxin production.
Uniqueness
L-Prolyl-L-prolyl-L-leucyl-L-proline stands out due to its stable conformation and high antifungal activity. Its ability to interact with multiple target proteins and inhibit fungal growth makes it a unique and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
275375-46-7 |
|---|---|
Molecular Formula |
C21H34N4O5 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H34N4O5/c1-13(2)12-15(20(28)25-11-5-8-17(25)21(29)30)23-18(26)16-7-4-10-24(16)19(27)14-6-3-9-22-14/h13-17,22H,3-12H2,1-2H3,(H,23,26)(H,29,30)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
CXBYAOXNYNBCRN-QAETUUGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


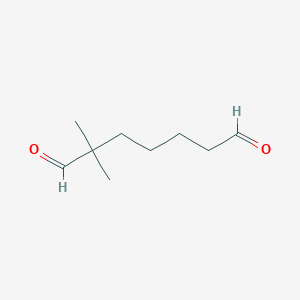
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
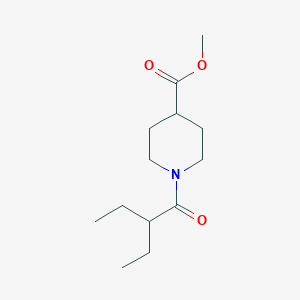
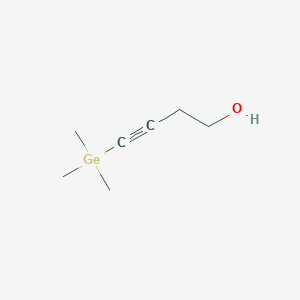
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
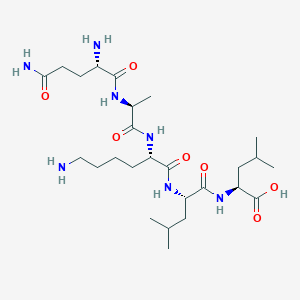
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)
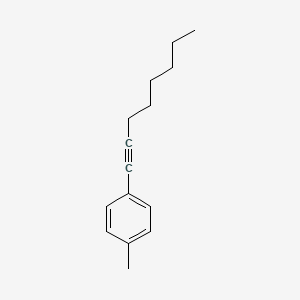
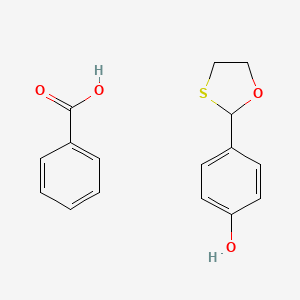
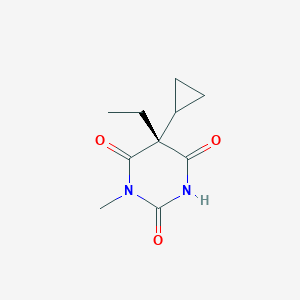
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
